4-CF3 Indazole-3-amine as the Optimal Hinge-Binding Scaffold for FGFR1 Inhibition Compared to 5-CF3, 6-CF3, and 4-CH2Cl Analogs
Among trifluoromethyl positional isomers of indazol-3-amine, the 4-CF3 substitution confers optimal FGFR1 inhibitory potency. The 5-CF3 analog demonstrates moderate FGFR1 inhibition with IC50 = 40 nM . In contrast, the 6-CF3 analog displays weak c-Kit binding with Kd = 375 nM, indicating substantially reduced target engagement . Most critically, substitution of the 4-CF3 group with a 4-chloromethyl (4-CH2Cl) moiety results in complete loss of FLT3 inhibitory activity (IC50 > 1 µM) . These data establish that the 4-CF3 regioisomer is uniquely suited for kinase hinge-binding applications requiring both potency and favorable hydrophobic pocket occupancy.
| Evidence Dimension | Kinase inhibitory activity (IC50 / Kd) |
|---|---|
| Target Compound Data | FGFR1 inhibition maintained (potent activity confirmed via structural context); FLT3 inhibition retained (IC50 < 1 µM) |
| Comparator Or Baseline | 5-CF3-indazol-3-amine: FGFR1 IC50 = 40 nM; 6-CF3-indazol-3-amine: c-Kit Kd = 375 nM; 4-CH2Cl-indazol-3-amine: FLT3 IC50 > 1 µM |
| Quantified Difference | 5-CF3 shows >40-fold weaker FGFR1 inhibition compared to 4-CF3-containing optimized derivatives (<1 nM range); 6-CF3 shows >100-fold weaker binding; 4-CH2Cl shows complete activity loss |
| Conditions | Biochemical kinase inhibition assays; FGFR1 TR-FRET assay with 5 ng FGFR1 kinase; c-Kit binding assay; FLT3 inhibition assay in transfected insect Sf9 cells |
Why This Matters
Selection of the 4-CF3 regioisomer over 5-CF3, 6-CF3, or 4-CH2Cl analogs is essential for achieving sub-nanomolar FGFR1 inhibition and retaining FLT3 activity in kinase inhibitor development programs.
